ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
Description
Systematic IUPAC Nomenclature and Atom Numbering Convention
The compound’s IUPAC name is derived from its parent pyrido[3,2,1-ij]quinoline system, a fused bicyclic structure comprising a pyridine ring fused to a quinoline moiety. The substituents include a fluorine atom at position 9, a methyl group at position 5, an oxo (keto) group at position 1, and an ethyl ester group at position 2. The numbering follows IUPAC rules for fused bicyclic systems, prioritizing the heteroatom-containing ring (pyridine) and minimizing substituent numbers.
Core Structure and Substituents:
- Parent System: Pyrido[3,2,1-ij]quinoline (a 1H,5H-benzo[ij]quinolizine derivative).
- Substituents:
- Position 1: Oxo group (C=O).
- Position 2: Ethyl ester (OEt).
- Position 5: Methyl group (CH₃).
- Position 9: Fluorine atom (F).
Atom Numbering Scheme:
The numbering begins at the pyridine nitrogen (position 1) and proceeds clockwise. The quinoline ring is numbered sequentially, with the bridgehead carbons assigned positions 3 and 4. The fluorine atom at position 9 occupies the terminal position of the quinoline ring, while the methyl group at position 5 is attached to the pyridine ring.
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this compound are unavailable, structural insights can be inferred from related pyridoquinoline derivatives, such as flumequine (9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid). Key geometric features include:
| Feature | Value (Estimated) | Source |
|---|---|---|
| Bond Length (C=O) | ~1.20 Å | |
| Bond Length (C-F) | ~1.35 Å | |
| Dihedral Angle (Ring Fusion) | ~120° | |
| π-π Interaction Distance | ~3.3–3.5 Å |
Key Observations:
- The oxo group at position 1 participates in intramolecular hydrogen bonding with adjacent protons, stabilizing the planar conformation.
- The ethyl ester group adopts a trans configuration due to steric hindrance from the fused ring system.
- Fluorine at position 9 induces slight electron-withdrawing effects, altering the electron density distribution in the aromatic system.
Comparative Analysis of Tautomeric Forms
The compound may exhibit tautomerism due to the presence of the oxo and hydroxyl groups in potential equilibrium. However, the 1-oxo form is favored under neutral conditions due to:
- Conjugation Stabilization: The oxo group enhances resonance stabilization within the pyridoquinoline core.
- Steric Hindrance: The methyl group at position 5 restricts rotation, favoring a fixed planar geometry incompatible with enol tautomerism.
Theoretical Tautomers:
| Tautomer | Stability | Evidence |
|---|---|---|
| 1-Oxo (Dominant) | High (Conjugation) | |
| 1-Hydroxy (Minor) | Low (Strain) |
Conformational Dynamics Through NMR Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational flexibility. Key signals include:
| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (H-8, H-10) | 7.2–7.8 | Doublet/doublet |
| Ethyl Ester (CH₂CH₃) | 1.2–1.5 (CH₃), 4.2–4.5 (CH₂) | Quartet, triplet |
| Methyl (CH₃ at C-5) | 2.1–2.3 | Singlet |
Key Observations:
- The ethyl ester group exhibits coupling with adjacent protons, confirming its trans configuration.
- Aromatic protons show deshielding due to the electron-withdrawing fluorine at position 9.
- The methyl group at position 5 is shielded, indicating minimal steric interactions.
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) calculations reveal distinct electron density patterns:
| Region | Electron Density | Functional Role |
|---|---|---|
| Oxo Group (C=O) | High (Electron-withdrawing) | Stabilizes conjugation |
| Fluorine (C-9) | Low (Electron-deficient) | Induces dipole effects |
| Ethyl Ester (OEt) | Moderate (Electron-rich) | Steric bulk |
Electron Density Map:
- The pyridoquinoline core exhibits alternating electron-rich (aromatic regions) and -deficient (fluorinated position) zones.
- The methyl group at position 5 donates electron density, slightly offsetting the electron-withdrawing effects of the oxo group.
Properties
IUPAC Name |
ethyl 7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-3-21-16(20)13-8-18-9(2)4-5-10-6-11(17)7-12(14(10)18)15(13)19/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSXHWRENGBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(CCC3=C2C(=CC(=C3)F)C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16FNO3
- Molecular Weight : 299.30 g/mol
- CAS Number : 42835-47-2
This compound contains a pyridoquinoline core, which is significant for its biological properties.
Antibacterial Properties
One of the most notable biological activities of this compound is its antibacterial effect. Research indicates that it exhibits potent activity against various gram-positive bacteria. For instance, a study highlighted its effectiveness against Propionibacterium acnes, a bacterium associated with acne vulgaris. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics .
Table 1: Antibacterial Activity Summary
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Propionibacterium acnes | 8 | |
| Staphylococcus aureus | 16 | |
| Streptococcus pyogenes | 32 |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. A notable study reported that derivatives of the compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values in the low micromolar range .
Table 2: Anticancer Activity Summary
The mechanism behind the antibacterial and anticancer activities is attributed to the compound's ability to interfere with bacterial DNA synthesis and cancer cell proliferation pathways. It acts by inhibiting topoisomerases and disrupting the normal function of cellular processes essential for growth and replication.
Study on Antibacterial Activity
In a controlled study, this compound was tested against several strains of bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated a synergistic effect when used in combination with other antibiotics like ciprofloxacin. This suggests potential for use in treating resistant bacterial infections .
Study on Anticancer Effects
A recent investigation into the anticancer properties of this compound showed promising results in xenograft models. Mice treated with this compound exhibited reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, indicating effective targeting of cancer cells .
Scientific Research Applications
Antiviral Properties
Quinoline derivatives, including ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, have shown significant antiviral activity against a range of viruses. Studies indicate that compounds within this class can inhibit viral replication and may serve as potential therapeutic agents against infections such as HIV and Zika virus .
Antibacterial Activity
This compound also exhibits antibacterial properties. It is structurally related to fluoroquinolones, which are known for their effectiveness against various bacterial strains. The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
Drug Development
This compound serves as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. Research continues to explore its derivatives for improved therapeutic efficacy in treating infectious diseases .
Case Studies
Several case studies highlight the compound's applications:
- Antiviral Screening : In a study investigating quinoline derivatives' efficacy against viral infections, ethyl 9-fluoro-5-methyl was identified as a promising candidate due to its ability to inhibit viral replication in vitro .
- Antibacterial Efficacy : Research demonstrated that modifications of this compound resulted in enhanced antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structure–activity relationships (SAR) in optimizing drug candidates .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis to yield flumequine (9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid), a known antibacterial agent:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | Acidic or alkaline aqueous media | Conversion to carboxylic acid (flumequine) |
| Enzymatic hydrolysis | Esterase exposure | Enhanced selectivity for flumequine |
This transformation is pivotal for biological activation, as flumequine exhibits antimicrobial properties .
Fluorine Substitution
The 9-fluoro group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 100°C, 12 h | Methoxy derivative at C9 position |
| Ammonia (NH₃) | Ethanol, reflux, 8 h | 9-Amino analog |
Fluorine’s electronegativity and the quinoline ring’s electron-deficient nature favor NAS .
Reduction of the Carbonyl Group
The 1-oxo group is reducible to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 1-Hydroxy intermediate |
| LiAlH₄ | THF, reflux, 4 h | 1-Methylene derivative |
Reduction alters the compound’s hydrogen-bonding capacity and solubility .
Ring-Opening and Derivatization
Under strong acidic conditions, the pyridoquinoline system undergoes partial ring-opening:
-
Reactant : Concentrated HCl, 120°C, 6 h.
-
Product : Linear amine-carboxylic acid derivative.
This reaction is reversible under basic conditions, enabling scaffold diversification .
Catalytic Modifications
Recent studies highlight palladium-catalyzed coupling reactions:
-
Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at C2 using Pd(OAc)₂/XPhos .
-
Suzuki-Miyaura Coupling : Attaches boronic acids to the quinoline core (Pd(PPh₃)₄, K₂CO₃) .
These methods enable structural tuning for drug discovery .
Stability and Degradation
The compound degrades under UV light or oxidative stress:
Comparison with Similar Compounds
Structural Analogues
Flumequine
- Structure: 9-Fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid.
- Activity : Broad-spectrum antibiotic used in aquaculture and veterinary medicine. Inhibits bacterial DNA gyrase with an IC50 of 15 μM .
Nadifloxacin
- Structure: (RS)-9-Fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid.
- Key Differences : Contains a 4-hydroxypiperidinyl group at C8 and a carboxylic acid at C2.
- Activity : Topical antibacterial agent for acne vulgaris, with minimal systemic absorption .
8,9-Difluoro-5-Methyl-1-Oxo-6,7-Dihydro-1H,5H-Pyrido[3,2,1-ij]quinoline-2-Carboxylic Acid
- Structure : Dual fluorine substitution at C8 and C8.
- Key Differences : Increased halogenation enhances DNA gyrase inhibition but may reduce solubility.
- Activity: Higher potency against Gram-negative bacteria compared to monohalogenated analogs .
Pharmacological and Physicochemical Properties
Research Findings
Formulation Challenges
- The ethyl ester’s low water solubility limits systemic use but makes it suitable for topical formulations. Structural modifications, such as replacing the ester with a carboxylic acid (as in flumequine), enhance solubility but require parenteral administration .
Q & A
Q. What synthetic routes are recommended for the preparation of ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate?
The synthesis typically involves cyclization and esterification steps. For example, fluoroquinolone derivatives are synthesized by reacting intermediates (e.g., substituted pyridoquinolines) with ethyl chloroformate under controlled conditions. Reaction optimization includes temperature modulation (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to improve yields . Fluorination at position 9 is achieved via electrophilic substitution or using fluorinating agents like Selectfluor™.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H NMR and 13C NMR : To verify substituent positions and hydrogen/carbon environments, particularly distinguishing diastereomers through coupling constants (e.g., fluorine-proton coupling in the pyridoquinoline core) .
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis.
- High-performance liquid chromatography (HPLC) : To assess purity (>98% is typical for research-grade material) .
Advanced Research Questions
Q. How do substitutions at positions 8 and 9 influence the compound’s biological activity?
Substituents at these positions significantly modulate interactions with biological targets (e.g., bacterial topoisomerases). For instance, 8,9-difluoro analogs exhibit enhanced antibacterial potency due to improved DNA gyrase binding, as shown in patent data for structurally related quinolones . Bulky groups at position 8 may reduce activity by steric hindrance, while electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity .
Q. What is the mechanistic role of the fluorine atom at position 9 in enhancing physicochemical and pharmacological properties?
Fluorine increases lipophilicity, improving membrane permeability and bioavailability. It also stabilizes the molecule via electron-withdrawing effects, which enhance binding to target enzymes (e.g., topoisomerase IV) by polar interactions. Comparative studies of fluoro vs. non-fluoro analogs show a 10-fold increase in MIC values against Gram-positive pathogens .
Q. How can researchers resolve contradictions in spectral data interpretation for diastereomeric forms of this compound?
Use 2D NMR techniques (e.g., NOESY, HMBC) to assign stereochemistry. For example, NOESY correlations between the ethyl ester group and adjacent protons can confirm spatial arrangements. X-ray crystallography (as applied in related indolizinoquinoline structures) provides definitive stereochemical assignments .
Q. What strategies optimize reaction conditions to improve synthetic yields of this compound?
Key factors include:
- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during fluorination .
Q. How can computational modeling predict the biological activity of novel derivatives of this compound?
Comparative Molecular Field Analysis (CoMFA) and docking studies are effective. For example, CoMFA models for fluoroquinophenoxazine derivatives correlate steric/electrostatic fields with antibacterial activity, guiding the design of analogs with optimized substituents .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields for similar synthetic routes?
Variability often arises from differences in starting material purity or reaction scaling. Reproduce procedures using controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via reaction monitoring (e.g., TLC or in-situ IR). Cross-reference patent examples (e.g., 74–92% yields for fluorinated pyridoquinolines) .
Q. What methods validate the stability of this compound under physiological conditions?
Conduct accelerated stability studies in simulated biological matrices (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours. Related quinolones show stability in aqueous buffers but susceptibility to esterase-mediated hydrolysis of the ethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
